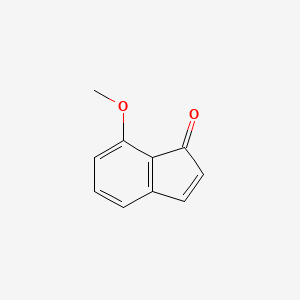

7-methoxy-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

7-methoxyinden-1-one |

InChI |

InChI=1S/C10H8O2/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-6H,1H3 |

InChI Key |

RUJONQYFMJWDIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=C2 |

Origin of Product |

United States |

The Indenone Scaffold: a Privileged Structure in Chemical Synthesis

The indenone scaffold, a bicyclic structure composed of a fused benzene (B151609) and cyclopentenone ring, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgrsc.org This designation stems from its recurring presence in a variety of pharmacologically active compounds. nih.gov The rigid, planar geometry of the indenone core provides a unique framework that can be strategically functionalized to interact with diverse biological targets. researchgate.net

The significance of the indenone scaffold is underscored by its presence in both naturally occurring molecules and successful synthetic drugs. rsc.org For instance, the indanone-derived drug Donepezil is a widely used medication for the treatment of Alzheimer's disease, highlighting the therapeutic potential embedded within this structural class. nih.gov Researchers are actively exploring indenone derivatives for a wide range of applications, including as inhibitors of enzymes like cholinesterases and monoamine oxidases, which are implicated in neurodegenerative disorders. nih.govresearchgate.net The versatility of the indenone core allows for the synthesis of a vast library of compounds with potential applications in areas such as anticancer and anti-inflammatory drug discovery. beilstein-journals.org

Methoxy Substituted Indenone Derivatives: a Focus on Synthetic Utility

De Novo Synthesis Routes

De novo synthesis of this compound commences from acyclic or simple aromatic precursors, building the complex indenone framework through a sequence of chemical transformations.

Strategies from Aromatic Precursors

The construction of the this compound scaffold frequently originates from appropriately substituted aromatic compounds. A common approach involves the use of substituted phenylpropanoic acids. For instance, a synthetic pathway can be envisioned starting from a derivative of 3-(2-methoxyphenyl)propanoic acid. The key step in this strategy is an intramolecular cyclization, which forges the five-membered ring onto the benzene (B151609) ring.

Another strategy employs substituted benzaldehydes or benzoic acids as the foundational aromatic precursor. researchgate.net For example, a process for preparing 1-indanones from various benzoic acids involves a Friedel–Crafts acylation with a substituted benzoyl chloride and ethylene (B1197577), followed by an intramolecular Friedel–Crafts alkylation. researchgate.net This highlights the versatility of using functionalized aromatic rings as the starting point for building the indenone core. Furthermore, methods for the preparation of 7-haloindan-1-ones, which could potentially be converted to the target compound, have been developed from precursors like N-indan-4-yl-acetamide through oxidation and hydrolysis steps. researchgate.net

Cyclization Reactions in Indenone Formation

Cyclization reactions are the cornerstone of indenone synthesis, enabling the formation of the characteristic five-membered ring fused to a benzene ring. Various cyclization strategies have been developed to achieve this transformation efficiently.

A direct and effective method for the synthesis of unsaturated indenones involves the elimination of a leaving group from a saturated indanone precursor. A one-pot bromination-elimination strategy has been reported for the conversion of 7-methoxy-2,3-dihydro-1H-inden-1-one to its corresponding indenone. This two-step protocol begins with the bromination of the indanone, followed by dehydrohalogenation to introduce the double bond and yield the final α,β-unsaturated ketone.

| Step | Reagent | Solvent | Temperature | Yield |

| Bromination | N-Bromosuccinimide (NBS) | CCl₄ | 0°C | - |

| Elimination | Triethylamine (TEA) | CCl₄ | Room Temperature | 85-90% |

| Table 1: Representative conditions for a one-pot bromination-elimination synthesis of a methoxy-indenone derivative. |

Copper-catalyzed intramolecular annulation presents a powerful method for the synthesis of hydroxylated indanone precursors, which can then be dehydrated to the target indenone. This approach typically utilizes 2-ethynylbenzaldehyde (B1209956) derivatives as starting materials. acs.orgnih.gov While the direct synthesis of 7-methoxy-3-hydroxy-2,3-dihydro-1H-inden-1-one has not been explicitly detailed, the successful synthesis of the 5-methoxy and 6-methoxy isomers demonstrates the viability of this methodology. acs.org The reaction proceeds under mild conditions and generally provides good to excellent yields of the 3-hydroxy-1-indanone (B1295786) products. acs.org

| Substrate | Catalyst | Solvent | Yield of Hydroxyindanone |

| 2-Ethynyl-5-methoxybenzaldehyde | CuI | THF | 85% |

| 2-Ethynyl-4-methoxybenzaldehyde | CuI | THF | 80% |

| Table 2: Copper-catalyzed intramolecular annulation to form methoxy-substituted 3-hydroxy-1-indanones. acs.org |

The Nazarov cyclization is a well-established electrocyclic reaction for the synthesis of cyclopentenones, the core five-membered ring of indenones. wikipedia.org This reaction typically involves the acid-catalyzed cyclization of a divinyl ketone. wikipedia.org In the context of indenone synthesis, a substrate with an aryl group as one of the vinyl substituents can undergo intramolecular cyclization onto the aromatic ring. The reaction can be promoted by various Lewis acids, including copper(II) triflate (Cu(OTf)₂). beilstein-journals.org The electronic nature of the substituents on the aromatic ring can influence the efficiency and regioselectivity of the cyclization. For instance, the presence of a methoxy group has been shown to affect the outcome of Nazarov cyclizations. nih.gov

A series of N-heterocyclic-substituted 1-arylprop-2-en-1-ones have been successfully cyclized to the corresponding indanones using superacid catalysis, demonstrating the applicability of this reaction to form the indanone skeleton. researchgate.net

Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis of indanones, which are direct precursors to indenones. sigmaaldrich.com This reaction involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid. researchgate.net For the synthesis of this compound, a 3-(2-methoxyphenyl)propionic acid derivative would be the logical precursor. The reaction is often promoted by strong acids such as polyphosphoric acid or triflic acid. researchgate.net

An improved one-pot process for the preparation of 1-indanones from benzoic acids has been described, which involves a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation in the presence of aluminum chloride. researchgate.netresearchgate.net This methodology offers a scalable and cost-effective route to various substituted indanones. researchgate.net

| Precursor Type | Catalyst/Reagent | Key Transformation |

| 3-Arylpropionic acid | Polyphosphoric acid / Triflic acid | Intramolecular Acylation |

| Benzoic acid | Thionyl chloride, Ethylene, AlCl₃ | Acylation and Intramolecular Alkylation |

| Table 3: Common variations of the Friedel-Crafts reaction for indanone synthesis. |

An exploration of advanced synthetic strategies for the formation of this compound reveals a landscape of nuanced chemical reactions. These methodologies focus on the precise functionalization of precursors and targeted transformations to achieve the desired molecular architecture. Key processes include precursor derivatization, the strategic introduction and elimination of halogens, and the careful management of protecting groups.

3 Precursor Compound Derivatization and Functionalization

The synthesis of this compound relies heavily on the initial preparation and modification of indanone precursors. These steps are crucial for establishing the correct substitution pattern and installing reactive handles for subsequent transformations.

1 Synthesis of 3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

The synthesis of specific isomers such as 3-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a key step in accessing the final indenone structure. While the direct synthesis of the 3-bromo isomer is specialized, the bromination of the indanone core is a well-established transformation. The reaction of a methoxy-substituted 2,3-dihydro-1H-inden-1-one with a brominating agent like N-bromosuccinimide (NBS), often initiated by a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN), can introduce a bromine atom onto the five-membered ring.

The regioselectivity of this bromination is influenced by the position of the methoxy group on the aromatic ring and the reaction conditions. For instance, the cyclization of precursors like 3-(3-Bromo-5-methoxy-phenyl)-propionic acid using polyphosphoric acid can lead to a mixture of bromo-methoxy indanone regioisomers, such as 7-bromo-5-methoxy and 5-bromo-7-methoxy derivatives, which can then be separated. chemicalbook.com The synthesis of a specific isomer like the 3-bromo derivative requires carefully designed precursors and reaction pathways to control the position of bromination.

2 Introduction of Halogen Substituents (e.g., 7-halo-1-indanones)

The introduction of halogen atoms, particularly at the C-7 position of the indanone skeleton, serves as a critical step for building the precursor to this compound. Several robust methods have been developed for this purpose. nih.govacs.orgacs.org

One effective, divergent approach begins with the regioselective oxidation of N-indan-4-yl-acetamide using potassium permanganate. nih.govacs.org Subsequent acidic hydrolysis yields 7-aminoindan-1-one. This amino group can then be converted into various halides (F, Cl, Br, I) via Sandmeyer-type reactions. For example, treatment of 7-aminoindan-1-one with copper(II) chloride and tert-butyl nitrite (B80452) in acetonitrile (B52724) affords 7-chloro-1-indanone. acs.org

A second powerful, scalable method involves an intramolecular Friedel-Crafts reaction. nih.govacs.org This one-pot process starts with a 2-halobenzoic acid, which is first converted to its acid chloride. This intermediate then reacts with ethylene in the presence of aluminum chloride (AlCl₃) to form a 3-chloro-1-(2-halophenyl)propan-1-one species. An subsequent intramolecular Friedel-Crafts alkylation, also promoted by AlCl₃, closes the ring to yield the desired 7-halo-1-indanone in gram quantities. acs.org

| Method | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction Sequence | N-indan-4-yl-acetamide | 1. KMnO₄ 2. H⁺ (hydrolysis) 3. NaNO₂, CuX | Divergent route to various 7-haloindanones (F, Cl, Br, I) via a common 7-aminoindanone intermediate. | nih.govacs.org |

| Friedel-Crafts Cyclization | 2-Halobenzoic acid | 1. SOCl₂ 2. Ethylene, AlCl₃ 3. AlCl₃ (intramolecular) | Efficient, one-pot, three-step synthesis suitable for large-scale (gram quantity) production. | acs.org |

Mechanistic Studies of 7 Methoxy 1h Inden 1 One Reactivity

Investigation of Reaction Pathways and Transition States

Mechanistic Insights into Elimination Reactions

Elimination reactions are crucial for the synthesis of unsaturated systems, and understanding their mechanisms is key to controlling product formation. In the context of indenone synthesis, a one-pot bromination-elimination strategy has been developed starting from 7-methoxy-2,3-dihydro-1H-inden-1-one. This two-step protocol involves an initial bromination followed by a dehydrohalogenation facilitated by a base.

Computational studies on related systems have provided a deeper understanding of the E1cB/E2 mechanistic dichotomy. rsc.org These theoretical models suggest that the reaction can proceed through a borderline E1cB mechanism, where a carbanion intermediate is stabilized not only by substituents but also through interactions with the base. rsc.org This insight into the stabilization of intermediates is crucial for predicting the outcome of elimination reactions involving indenone precursors.

Table 1: Comparison of Methods for Bromination-Elimination

| Method | Reagents | Solvent | Temperature | Yield |

| NBS in CCl₄ | NBS, AIBN | CCl₄ | 80°C | 74–90% |

| Br₂ in Acetic Acid | Br₂, Acetic Acid | 25–40°C | 65–75% | |

| One-Pot Bromination-Elimination | NBS, TEA | CCl₄ | 0°C → RT | 85–90% |

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile, TEA: Triethylamine, CCl₄: Carbon tetrachloride. Data sourced from .

Mechanistic Studies of Gold-Catalyzed Indene (B144670) Formation

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including indenes. nih.govacs.orgnih.govresearchgate.net Mechanistic studies, combining experimental and computational approaches, have elucidated the pathway for the gold-catalyzed intramolecular hydroalkylation of ynamides to form 2-aminoindenes. nih.govacs.orgnih.govresearchgate.net

The proposed mechanism commences with the activation of the ynamide by the gold catalyst, leading to the formation of a highly reactive gold-keteniminium ion. nih.govacs.orgnih.gov This intermediate facilitates a nih.gov-hydride shift, which has been identified as the rate-determining step through DFT calculations. nih.govacs.orgnih.govresearchgate.net Subsequent cyclization and protodeauration steps yield the final indene product. nih.govacs.orgnih.govresearchgate.net The use of a cyclic acetal (B89532) group in related gold-catalyzed cyclizations of 2-alkynylaldehyde has been shown to activate the benzylic C-H bond and prevent alkoxy group migration, promoting the desired 1,5-hydride shift. smolecule.comresearchgate.net

Computational studies have quantified the energetics of this process, with the initial complexation of the gold catalyst to the ynamide being an exergonic step. nih.govacs.org The activation barrier for the rate-determining nih.gov-hydride shift was calculated to be 14.4 kcal/mol. nih.govacs.org

Investigation of Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are widely employed for the construction of carbo- and heterocyclic frameworks. acs.org The intramolecular cyclization of aryl iodides onto carbonyl groups, a palladium-catalyzed Barbier-type reaction, has been investigated for the synthesis of tricyclic compounds. beilstein-journals.org In the case of a p-methoxy-substituted aryl iodide, the reaction led to the formation of a cyclized product where the p-methoxy group favored the elimination of water to generate a central double bond. beilstein-journals.org

The mechanism of palladium-catalyzed cyclization often involves an oxidative addition of the aryl halide to a Pd(0) species, followed by intramolecular insertion into a pendant functional group and subsequent reductive elimination or other terminating steps. divyarasayan.org These reactions can proceed through different pathways, such as 5-exo-trig or 6-endo-trig cyclizations, depending on the substrate and reaction conditions. divyarasayan.org The development of palladium-catalyzed domino reactions, combining radical cyclization and C-H amination, has further expanded the synthetic utility of this methodology for creating fused quinolin-2(1H)-one scaffolds. rsc.org

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic Isotope Effect (KIE) Studies in Oxidation Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a reaction. wikipedia.orgrsc.org This effect arises from the difference in zero-point vibrational energies between isotopologues, with heavier isotopes generally leading to slower reaction rates. wikipedia.orgepfl.ch

In the context of oxidation reactions, KIE studies can reveal whether a particular C-H bond is broken in the rate-determining step. wikipedia.org For instance, the absence of a significant KIE (a value close to 1.0) in an isotope labeling experiment suggests that the C-H bond cleavage is not involved in the slowest step of the reaction. uniovi.es Conversely, a significant primary KIE would indicate that C-H bond breaking is rate-limiting. wikipedia.org Secondary KIEs, where the isotopically labeled atom is not directly involved in bond breaking, can provide information about changes in hybridization at a particular atom during the reaction. wikipedia.orgepfl.ch

Rearrangement Reactions Involving Indenone Systems

Indenone systems can participate in various rearrangement reactions, leading to the formation of diverse molecular architectures. One notable example is the Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement, which has been utilized in the synthesis of functionalized dihydroindenones from methanoindenones. ru.nl This thermal rearrangement proceeds through a concerted mechanism. ru.nl

Another type of rearrangement observed in related systems is a acs.org-rearrangement, which can be catalyzed by palladium(0). gla.ac.uk Additionally, photochemical reactions of substituted 1-indanones can lead to complex reaction cascades. For example, the intramolecular ortho photocycloaddition of 7-(4'-alkenyloxy)-1-indanones can initiate rearrangements. nih.govacs.org In some cases, an alternative reaction pathway involving hydrogen atom abstraction can lead to the formation of an aryl ketone through a suspected labile epoxide intermediate. nih.govacs.org

Furthermore, the thermal instability of certain alkynyl ethers can trigger a acs.orgacs.org sigmatropic rearrangement to form an allyl ketene (B1206846) intermediate, which can then undergo further cyclization to produce substituted indanones and indenes. nih.gov

Excited-State Processes in Indenone Chromophores

The photochemical and photophysical behavior of indenone chromophores, including 7-methoxy-1H-inden-1-one, is a subject of significant research interest due to their applications in materials science and photobiology. The reactivity of these molecules upon absorption of light is governed by the dynamics of their electronic excited states.

Upon excitation with UV or visible light, indenone derivatives are promoted from their ground electronic state (S₀) to a singlet excited state (S₁). The subsequent decay pathways from the S₁ state are diverse and highly dependent on the molecular structure and the surrounding environment. These pathways include fluorescence, intersystem crossing to the triplet manifold (T₁), and photochemical reactions.

One of the key photochemical reactions of indenone derivatives is E/Z isomerization around the exocyclic double bond in substituted indenones. This process is fundamental to their function as molecular photoswitches. For instance, in certain 2-benzylideneindan-1-one (B1199582) derivatives, irradiation with UV-B light can induce isomerization from the E to the Z isomer. researchgate.net This photoisomerization is often reversible, with the back reaction occurring either thermally or upon irradiation at a different wavelength. The efficiency of this isomerization is dictated by the lifetime and decay pathways of the excited state.

Femtosecond transient absorption spectroscopy is a powerful technique used to study the ultrafast dynamics of these excited states. rsc.org For some indenone-based molecular motors, pump-probe experiments have revealed the timescales of the initial photochemical events following light absorption. rsc.org These studies often show the formation of transient species with distinct absorption spectra, which decay on picosecond to nanosecond timescales. These transients are associated with the initially excited Franck-Condon state, vibrationally hot ground states, or intermediate states along the isomerization coordinate.

In some cases, indenone derivatives can undergo excited-state intramolecular proton transfer (ESIPT). core.ac.ukresearchgate.net This process involves the transfer of a proton from a donor to an acceptor group within the same molecule while in the excited state. ESIPT can lead to the formation of an excited-state tautomer with different photophysical properties, often resulting in a large Stokes shift and dual emission. core.ac.ukresearchgate.net For a molecule to exhibit ESIPT, it must possess both a proton donor and an acceptor in close proximity. The efficiency of ESIPT can be influenced by solvent polarity and the presence of ions. researchgate.net

The substitution pattern on the indenone core significantly influences the excited-state dynamics. Electron-donating or -withdrawing groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission properties. researchgate.net For example, the introduction of a methoxy (B1213986) group, as in this compound, can alter the electron density distribution in the molecule and influence its photophysical characteristics.

Laser flash photolysis studies on hydroxy-substituted indanones have shown the formation of photoenols as transient intermediates. scielo.br These photoenols are formed from the excited state and can have lifetimes ranging from nanoseconds to milliseconds. scielo.br The decay of these enols can lead to the formation of various photoproducts. scielo.br The table below summarizes the transient species observed for 1-hydroxy-1,3,3-triphenyl-2-indanone. scielo.br

| Transient Species | Solvent | Wavelength (λ_max) | Lifetime (τ) |

| Z-enol (11) | Trifluoroethanol | 440 nm | 180 ns |

| E-enol (12) | Trifluoroethanol | 440 nm | 30 ms |

| Z-enol (11) | Methanol | - | 300 ns |

| E-enol (12) | Methanol | - | 50 ms |

The triplet excited state also plays a crucial role in the photochemistry of some indenones. The photochemical decomposition of 2-indanones, for instance, is believed to proceed through the triplet state, leading to α-cleavage and the formation of a biradical intermediate. scielo.br

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 7-methoxy-1H-inden-1-one molecule.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for the structural determination of this compound. The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, the aromatic protons typically resonate in the downfield region, while the methoxy (B1213986) protons appear as a singlet in the upfield region. For a related compound, 7-hydroxy-1H-inden-1-one, the aromatic protons are observed between δ 6.8–7.2 ppm. vulcanchem.com For 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a derivative, the methoxy protons (OCH₃) show a singlet at approximately δ 3.95 ppm, and the aromatic protons appear as doublets.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is characteristically found in the most downfield region. For instance, in 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, the ketone carbon resonates at δ 203.6 ppm. In this compound, the carbonyl carbon has a chemical shift of approximately 195.51 ppm. researchgate.net The carbon atoms of the aromatic ring and the methoxy group also show distinct signals.

A representative compilation of ¹H and ¹³C NMR data for this compound is presented below.

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | 195.51 |

| Aromatic CH | 6.8 - 7.5 | 115 - 158 |

| Methoxy (OCH₃) | ~3.9 | ~55 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for correlating directly bonded protons and carbons. columbia.edu An HSQC spectrum displays cross-peaks that connect the signals of a proton and the carbon atom to which it is attached, confirming the C-H framework of the molecule. This technique is particularly useful for assigning the signals in complex spectra and verifying the structure of this compound. For instance, it can definitively link the methoxy proton signal to the methoxy carbon signal and each aromatic proton to its corresponding aromatic carbon.

Investigation of Intramolecular Interactions via NMR (e.g., Hydrogen Bonding)

While this compound itself does not possess a hydroxyl group for intramolecular hydrogen bonding, the study of related compounds like 7-hydroxy-1H-inden-1-one provides insight into the effects of such interactions on NMR spectra. vulcanchem.com In phenols with strong intramolecular hydrogen bonds, the chemical shift of the hydroxyl proton is significantly affected. mdpi.commodgraph.co.uk The formation of an intramolecular hydrogen bond in a molecule like 7-hydroxy-1H-inden-1-one would lead to a downfield shift of the hydroxyl proton signal in the ¹H NMR spectrum. This is due to the deshielding of the proton as it is drawn closer to the electronegative oxygen atom of the carbonyl group. mdpi.com The strength of this interaction can be influenced by the solvent and temperature. researchgate.nettubitak.gov.tr

Low-Temperature NMR Spectroscopic Analysis

Low-temperature NMR spectroscopy can be employed to study dynamic processes, such as conformational changes or the kinetics of reactions. ox.ac.uk By cooling the sample, it is possible to slow down these processes on the NMR timescale, which can lead to the sharpening of broad signals or the resolution of separate signals for different conformers. While there is no specific literature found detailing low-temperature NMR studies on this compound, this technique could potentially be used to investigate its conformational dynamics if any were present.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of this compound with high confidence. The calculated exact mass for C₁₀H₈O₂ is compared to the experimentally measured mass. For a related compound, 7-hydroxy-1H-inden-1-one (C₉H₆O₂), the calculated molecular ion peak is at m/z 146.0368, and a similar level of accuracy would be expected for this compound. vulcanchem.com The HRMS data for this compound would confirm its molecular formula as C₁₀H₈O₂.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₂ |

| Calculated Mass [M+H]⁺ | 161.0597 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Liquid chromatography coupled with mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound and its derivatives, LC-MS and its high-resolution counterpart, UPLC-MS, are invaluable for purity assessment and reaction monitoring.

Forced degradation studies of related compounds, analyzed by high-performance liquid chromatography (HPLC) and LC-MS, have demonstrated the capability of these methods to separate the parent drug from its degradation products formed under various stress conditions like hydrolysis and oxidation. researchgate.net The development of a stability-indicating RP-HPLC method allows for the effective monitoring of degradation products. researchgate.net

In a study involving a derivative, 2-((dimethylamino)methylene)-7-methoxy-2,3-dihydro-1H-inden-1-one, the reaction was monitored and the product purified using chromatographic techniques. rsc.org Furthermore, untargeted LC-MS/MS analysis is a key method for the phytochemical analysis of complex mixtures, enabling the identification of a wide range of compounds. mdpi.com The use of UPLC systems coupled with high-resolution mass spectrometers, such as a Q Exactive Hybrid Quadrupole-Orbitrap, allows for detailed metabolomic profiling. scholaris.ca

LC-MS methods are often developed for specific applications, such as the quantification of hormones in drinking water, demonstrating the sensitivity and specificity of the technique. lcms.cz The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for the successful analysis of natural products by LC-MS. nih.gov

Below is a table summarizing typical parameters used in LC-MS and UPLC-MS analysis.

| Parameter | Typical Value/Condition |

| Chromatographic System | UPLC or HPLC |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with additives (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap |

| Detection Mode | Full scan, tandem MS (MS/MS) for structural elucidation |

X-ray Crystallography and Solid-State Structural Analysis

For instance, the crystal structure of (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one reveals a nearly planar indan-1-one system. iucr.org The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. iucr.org Similarly, in the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dihydroindene moiety is essentially planar, with π-stacking interactions and weak C—H⋯O and C—H⋯Br hydrogen bonds influencing the crystal packing. iucr.org

The study of a 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one derivative confirmed its absolute configuration through X-ray crystallographic analysis of its oxalate (B1200264) salt. acs.org These examples underscore the power of X-ray crystallography in unambiguously determining molecular stereochemistry.

The table below summarizes key crystallographic parameters that would be determined for this compound.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths (Å) | Distances between bonded atoms |

| Bond Angles (°) ** | Angles between adjacent bonds |

| Torsion Angles (°) ** | Dihedral angles describing conformation |

| Intermolecular Interactions | e.g., Hydrogen bonds, π-stacking |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of an indenone derivative, 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, shows a strong carbonyl (C=O) stretch at 1692 cm⁻¹ and a methoxy (C–O) vibration at 1241 cm⁻¹. Generally, ketones exhibit a strong C=O stretching absorption in the region of 1680-1740 cm⁻¹. libretexts.org The presence of conjugation with the aromatic ring typically shifts this band to a lower wavenumber. The IR spectrum also reveals C-H stretching vibrations from the aromatic ring and the aliphatic portion of the molecule, usually in the 2850-3100 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. edinst.com It is highly sensitive to chromophoric structures, with the 1500-1750 cm⁻¹ region being particularly informative for conjugated systems, as it is often free from strong signals from other lignocellulosic components. usda.gov For molecules with chromophores, resonance Raman spectroscopy, which utilizes an excitation wavelength that matches an electronic transition, can significantly enhance the signal. usda.gov Recent advancements have demonstrated the utility of Raman spectroscopy in the quantitative analysis of nucleic acid therapeutics, highlighting its potential for detailed structural characterization. spectroscopyonline.com

Key vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1710 |

| C=C (Aromatic) | Stretch | 1580 - 1620 |

| C-O-C (Methoxy) | Asymmetric Stretch | 1230 - 1270 |

| C-O-C (Methoxy) | Symmetric Stretch | 1020 - 1060 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Electronic Spectroscopy (UV/Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

UV-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum of indenone derivatives is characterized by absorptions arising from π-π* transitions within the aromatic system and n-π* transitions of the carbonyl group. The conjugation of the benzene (B151609) ring with the enone system results in characteristic absorption bands. In a study of a molecular motor incorporating a 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one core, irradiation with UV light led to changes in the π-π* absorption band, indicating photoisomerization. rsc.org This highlights the utility of UV/Vis spectroscopy in studying the electronic behavior and photochemical reactivity of such systems.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While many simple carbonyl compounds are not strongly fluorescent, certain derivatives can exhibit significant emission. For instance, studies on related heterocyclic systems have shown that intramolecular proton transfer in the excited state can lead to dual emission. researchgate.net The fluorescence properties are often sensitive to the solvent environment. researchgate.net The synthesis of novel fluorescent sensors based on related molecular frameworks further illustrates the potential for tuning the photophysical properties of these compounds. open.ac.uk

The table below outlines the expected electronic spectroscopic data for this compound.

| Spectroscopy | Transition | Expected Wavelength Range (nm) |

| UV/Vis | π → π | 250 - 350 |

| UV/Vis | n → π | 300 - 400 |

| Fluorescence | Emission | Dependent on excitation wavelength and molecular structure |

Computational Analysis of this compound Remains Largely Unexplored in Public Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the specific chemical compound This compound . While numerous studies have employed Density Functional Theory (DFT) and other quantum chemical methods to analyze related indanone structures, detailed research findings and data tables for this compound itself are not present in the surveyed public domain.

The synthesis of this compound has been documented, notably as an intermediate in the creation of more complex molecules. core.ac.uk However, the computational analyses reported in the same study and others focus on derivatives or the saturated analogue, 7-methoxy-2,3-dihydro-1H-inden-1-one. core.ac.ukresearchgate.netmaterialsciencejournal.orgmdpi.com

Studies on related compounds provide a methodological framework for how such an analysis would be conducted:

Quantum Chemical Studies (DFT): DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), is the standard method for these types of investigations. materialsciencejournal.org These studies typically involve geometry optimization to find the most stable molecular structure and subsequent calculations of electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net For instance, in related indenone derivatives, the HOMO and LUMO are analyzed to predict sites for nucleophilic and electrophilic attacks. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are derived from FMO energies to quantify the global reactivity of a molecule. materialsciencejournal.org

Mulliken Atomic Charge Analysis: This analysis is used to calculate the distribution of electronic charge among the atoms within the molecule, offering insights into its electrostatic potential and reactive sites. materialsciencejournal.orgresearchgate.net

Thermodynamic and Spectroscopic Prediction: Computational methods are also employed to predict thermodynamic properties and to correlate theoretical spectroscopic data (like IR and NMR spectra) with experimental results. materialsciencejournal.orgdntb.gov.ua

Despite the existence of these well-established computational methods and their application to a wide range of indanone derivatives, specific data tables and detailed findings for the geometry, FMOs, reactivity descriptors, atomic charges, and thermodynamic behavior of this compound could not be located. The available research focuses on its saturated counterpart or more complex derivatives, leaving the computational profile of this specific indenone largely uncharacterized in published literature.

Computational Chemistry and Theoretical Modeling of 7 Methoxy 1h Inden 1 One

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for 7-methoxy-1H-inden-1-one are not extensively documented in publicly available literature, studies on related indanone derivatives offer valuable insights into the conformational flexibility of this class of compounds. For instance, MD simulations have been effectively used to study the interaction of complex organic molecules with biological targets and to investigate the stability of different conformations. mdpi.comresearchgate.net

Conformational analysis of indan-1-ols, which share the core indan (B1671822) structure, has been performed using NMR spectroscopy and has shown that the five-membered ring can adopt specific conformations to minimize steric strain. rsc.org For substituted 2,3-dihydro-1H-inden-1-ones, the planarity of the dihydroindene moiety can be influenced by the nature and position of substituents. In some instances, the saturated portion of the five-membered ring exhibits a slight twist. iucr.org Theoretical calculations on related systems, such as 7-hydroxy-2-methylidene-2,3-dihydro-1H-inden-1-ones, have been used to study the relative stability of different isomers and their interconversion. researchgate.net

For this compound, it is anticipated that the methoxy (B1213986) group at the C7 position would influence the conformational preferences of the molecule. The rotational barrier of the methoxy group and its interaction with the adjacent carbonyl group and the aromatic ring are key factors in determining the most stable conformers.

Table 1: Predicted Conformational Properties of this compound (Inferred from related compounds)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Dihydroindene Ring Conformation | Essentially planar with potential for slight twisting in the five-membered ring | Based on analysis of substituted dihydroindenones iucr.org |

| Methoxy Group Orientation | Planar with the aromatic ring to maximize resonance, with possible rotational isomers | General principles of substituted anisoles |

| Key Torsional Angles | C2–C3 torsion angle expected to be around 28-32° | Comparison with related indanone derivatives |

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in crystalline solids. While a specific Hirshfeld analysis for this compound is not available, a study on the closely related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, provides a detailed account of the types of interactions that can be expected. iucr.org

In the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dominant intermolecular contacts are H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯Br interactions. iucr.org Additionally, π-stacking interactions between the six-membered rings contribute to the crystal packing. iucr.org For this compound, similar interactions would be anticipated, with the exception of those involving bromine. The presence of the methoxy and carbonyl groups would facilitate C—H⋯O hydrogen bonds, which, along with π-stacking, would likely be the primary forces governing the supramolecular assembly.

Table 2: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Inferred from related compounds)

| Contact Type | Predicted Contribution (%) | Basis of Prediction |

| H⋯H | ~40-50% | Analysis of related organic crystalline structures nih.govnih.gov |

| O⋯H/H⋯O | ~15-25% | Presence of carbonyl and methoxy groups, analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one iucr.org |

| C⋯H/H⋯C | ~15-25% | General contribution in aromatic systems nih.govnih.gov |

| C⋯C (π-stacking) | ~5-10% | Aromatic nature of the indenone core, analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one iucr.org |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For indenone synthesis, computational studies have provided insights into the reactivity and reaction pathways. For example, the gold(I)-catalyzed formation of functionalized indenones from alkynylaldehydes has been shown to proceed through a pericyclic transformation involving a -H shift to generate a gold(I)-carbene intermediate. researchgate.net The rate-determining step in such reactions is often the initial 1,5-H shift. researchgate.net

In other gold-catalyzed intramolecular hydroalkylation reactions leading to indenes, computational studies have identified the -hydride shift from a benzylic position as the rate-determining step. acs.org These theoretical investigations help to rationalize the observed reactivity and selectivity in the synthesis of indenone and indene (B144670) derivatives.

While a specific computational study on the reaction mechanisms involving this compound as a reactant is not prominent, the principles derived from the study of its synthesis and the reactions of related indenones are applicable. For instance, the electron-donating nature of the methoxy group at the 7-position would be expected to influence the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic substitution reactions and influencing the stability of any charged intermediates formed during a reaction.

Synthesis and Characterization of Advanced Derivatives of 7 Methoxy 1h Inden 1 One

Design Principles for Methoxy-Substituted Indenone Derivatives

The design of novel methoxy-substituted indenone derivatives is often guided by established structure-activity relationships (SAR) and the desire to modulate physicochemical and biological properties. The position and number of methoxy (B1213986) groups on the indenone scaffold can significantly influence the molecule's electronic properties, conformation, and interactions with biological targets. nih.govnih.gov

Key design principles include:

Bioisosteric Replacement: The methoxy group can serve as a bioisostere for other functional groups, such as hydroxyl or amino groups, to improve metabolic stability or alter hydrogen bonding capacity. This principle is fundamental in medicinal chemistry for optimizing lead compounds.

Modulation of Electronic Effects: The electron-donating nature of the methoxy group can influence the reactivity of the indenone core. For instance, its position on the aromatic ring can direct further electrophilic or nucleophilic substitutions. libretexts.org The presence of methoxy groups can enhance the antioxidant activities of phenolic compounds. nih.govnih.gov

Conformational Constraints: Strategic placement of methoxy groups can introduce steric hindrance, thereby influencing the preferred conformation of the molecule. This can be crucial for achieving selective binding to a specific receptor or enzyme.

Improving Pharmacokinetic Properties: Methoxy substitution can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Fine-tuning this property is a critical aspect of drug design.

A study on the antioxidant activity of phenolic acids demonstrated that the presence and position of methoxy groups significantly enhance their radical scavenging capabilities. nih.govnih.gov This suggests that the incorporation of methoxy groups into the indenone structure is a viable strategy for developing compounds with potential antioxidant properties.

Strategies for Diversification of the Indenone Core

The creation of libraries of diverse indenone derivatives is essential for exploring their full potential in various applications. Diversification strategies primarily focus on two main areas: substitution at the indenone ring system and functionalization of the cyclopentenone moiety.

Substitution at the Indenone Ring System

Modification of the aromatic portion of the 7-methoxy-1H-inden-1-one scaffold allows for the introduction of a wide array of functional groups, leading to significant variations in the molecule's properties. Common strategies include:

Electrophilic Aromatic Substitution: The electron-rich nature of the methoxy-substituted benzene (B151609) ring facilitates electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. youtube.com These reactions can introduce versatile handles for further functionalization.

Nucleophilic Aromatic Substitution: While less common for electron-rich rings, nucleophilic aromatic substitution can be achieved on indenone precursors bearing suitable leaving groups and activating electron-withdrawing groups. libretexts.orgresearchgate.net

Directed Ortho-Metalation (DoM): The methoxy group can act as a directing group in ortho-lithiation reactions, allowing for the regioselective introduction of electrophiles at the position adjacent to the methoxy group.

Cross-Coupling Reactions: As will be discussed in more detail in section 6.3, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkyl, and other substituents onto the indenone ring. beilstein-journals.org

The following table summarizes some examples of substitution reactions on the indenone ring system:

| Reaction Type | Reagents and Conditions | Product Description |

| Bromination | Br2, FeBr3 | Introduction of a bromine atom onto the aromatic ring. |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group onto the aromatic ring. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Introduction of an acyl group onto the aromatic ring. |

Functionalization of the Cyclopentenone Moiety

The cyclopentenone part of the indenone core offers multiple sites for chemical modification, providing another avenue for diversification. nih.gov

Key functionalization strategies include:

Michael Addition: The α,β-unsaturated ketone system of the cyclopentenone ring is susceptible to conjugate addition by a variety of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse side chains at the β-position.

Aldol (B89426) Condensation: The α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can then react with aldehydes in an aldol condensation to form β-hydroxy ketones or α,β-unsaturated ketones.

Modification of the Carbonyl Group: The ketone can be reduced to an alcohol, converted to an oxime or hydrazone, or undergo Wittig-type reactions to form an exocyclic double bond.

Cycloaddition Reactions: The double bond of the cyclopentenone ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct more complex fused ring systems.

These strategies enable the synthesis of a vast number of indenone derivatives with tailored properties.

Advanced Coupling Reactions in Indenone Derivatization

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are particularly valuable for the derivatization of complex molecules like this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govrsc.orgrsc.orgresearchgate.netmdpi.com This reaction is widely used in the synthesis of biaryls and other conjugated systems and has been successfully applied to the derivatization of indenones.

For the synthesis of derivatives of this compound, a common approach involves the preparation of a halogenated indenone precursor, which can then be coupled with a variety of boronic acids or esters.

Table of Suzuki-Miyaura Cross-Coupling Examples for Indenone Analogs:

| Halogenated Indenone Precursor | Boronic Acid/Ester | Catalyst/Base/Solvent | Product |

| 7-Bromo-1H-inden-1-one | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/H2O | 7-Phenyl-1H-inden-1-one |

| 6-Iodo-7-methoxy-1H-inden-1-one | 4-Methylphenylboronic acid | Pd(dppf)Cl2, K3PO4, Dioxane | 7-Methoxy-6-(p-tolyl)-1H-inden-1-one |

| 5-Triflyloxy-1H-inden-1-one | Thiophene-2-boronic acid | Pd(OAc)2, SPhos, K2CO3, THF | 5-(Thiophen-2-yl)-1H-inden-1-one |

Note: This table presents hypothetical examples based on known Suzuki-Miyaura coupling reactions on similar aromatic systems.

The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura coupling an invaluable tool for the late-stage functionalization of the indenone scaffold. nih.govrsc.orgrsc.org

Negishi and Murahashi Protocols

Beyond the Suzuki-Miyaura reaction, other powerful cross-coupling protocols have been employed for the derivatization of indenone and related structures.

The Negishi cross-coupling involves the reaction of an organozinc compound with an organic halide or triflate, typically catalyzed by a palladium or nickel complex. nih.govresearchgate.netwikipedia.orgjk-sci.comorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds efficiently.

The Murahashi coupling utilizes organolithium reagents as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides. wikipedia.orgresearchgate.net While organolithium reagents are highly reactive and less tolerant of certain functional groups, the Murahashi protocol can be a powerful method for specific transformations where other methods may fail.

The application of these advanced coupling reactions significantly expands the synthetic toolbox for creating novel derivatives of this compound, enabling the exploration of new chemical space and the development of molecules with unique properties.

Stereoselective Synthesis of Indenone Enantiomers

The quest for enantiomerically pure pharmaceuticals has driven the development of sophisticated stereoselective synthetic methodologies. In the context of this compound and its derivatives, achieving high levels of enantiomeric purity is crucial for elucidating their specific biological activities and developing them as potential therapeutic agents. While direct asymmetric synthesis of a chiral center at a specific position on the indenone scaffold can be challenging, a common and effective strategy involves the asymmetric reduction of the prochiral ketone to a chiral alcohol, followed by subsequent chemical transformations.

One of the most prevalent and well-documented methods for establishing chirality in the indanone system is the asymmetric hydrogenation or reduction of the carbonyl group of this compound to yield the corresponding chiral 7-methoxy-1-indanol. This transformation is typically accomplished using chiral catalysts, which create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

A variety of catalytic systems have been explored for the asymmetric reduction of substituted indanones. These often involve transition metals such as ruthenium, rhodium, or iridium, complexed with chiral ligands. The choice of catalyst, ligand, solvent, temperature, and hydrogen pressure can significantly influence both the conversion rate and the enantiomeric excess (e.e.) of the resulting alcohol.

For instance, catalysts derived from ruthenium and chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. The mechanism of these reactions generally involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon.

Once the enantiomerically enriched 7-methoxy-1-indanol is obtained, it can be oxidized back to the corresponding chiral this compound. This two-step sequence of asymmetric reduction followed by oxidation effectively serves as a method for the stereoselective synthesis of the indenone enantiomers. The oxidation step is typically achieved using mild oxidizing agents to avoid racemization or side reactions.

The following table summarizes representative data for the asymmetric reduction of a substituted indanone, illustrating the high levels of enantioselectivity that can be achieved with different catalytic systems. While this data does not pertain directly to this compound, it is indicative of the synthetic strategies and outcomes that are applicable to this class of compounds.

| Entry | Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | Ru(II)/Chiral Phosphine | 1-Indanone | (R)-1-Indanol | >95 | 98 |

| 2 | Rh(I)/Chiral Diene | 1-Indanone | (S)-1-Indanol | 92 | 95 |

| 3 | Ir(I)/Chiral P,N-Ligand | 1-Indanone | (R)-1-Indanol | 98 | 99 |

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Strategic Building Blocks in Complex Molecular Architectures

The rigid bicyclic framework and multiple reactive sites of 7-methoxy-1H-inden-1-one establish it as a premier building block for constructing larger, more intricate molecular structures. Its utility is particularly pronounced in the synthesis of polycyclic aromatic hydrocarbons (PAHs), heterocyclic systems, and the generation of diverse compound libraries for chemical exploration.

This compound serves as a key starting material for the synthesis of complex PAHs, most notably truxene (B166851) derivatives. The synthesis of a methoxy-substituted truxene is typically achieved through a base-catalyzed self-condensation trimerization reaction. In this process, three molecules of the indanone undergo a series of aldol-type condensations and dehydrations, ultimately cyclizing to form the C₃-symmetric, planar core of truxene . The presence of the methoxy (B1213986) groups on the final structure modifies its electronic properties and enhances its solubility in organic solvents, which is advantageous for processing and characterization.

Similarly, the indanone scaffold can be elaborated into benzofluorene structures through multi-step synthetic sequences. These routes may involve reactions such as Grignard additions followed by acid-catalyzed cyclization and aromatization, or cycloaddition strategies, to build the requisite fused-ring system [27, 30].

| Target Molecule | Key Reaction Type | Role of this compound | Significance of Methoxy Group |

|---|---|---|---|

| Truxene Derivative | Base-Catalyzed Self-Condensation (Trimerization) | Primary monomeric unit (3 equivalents) | Modulates solubility and electronic properties of the final PAH |

| Benzofluorene Derivative | Multi-step synthesis (e.g., Cycloaddition, Annulation) | Core scaffold for ring fusion | Directs regioselectivity and influences reactivity |

The reactivity of the carbonyl group and the adjacent α-methylene protons in this compound makes it an ideal substrate for condensation reactions to form heterocyclic systems. A prominent example is its use in the Friedländer annulation for the synthesis of indenoquinolines. This reaction involves the condensation of the indanone with an ortho-aminoaryl aldehyde or ketone, such as 2-aminobenzaldehyde, typically under basic or acidic conditions. The process proceeds via an initial aldol-type addition, followed by an intramolecular cyclization and subsequent dehydration to yield the fused indeno[1,2-b]quinoline skeleton. The methoxy substituent from the starting material is retained in the final product, influencing its photophysical and biological properties .

A central goal in modern medicinal chemistry and materials science is the creation of diverse chemical libraries for screening purposes. This compound is an excellent scaffold for this purpose due to its array of accessible reaction sites.

The Carbonyl Group: Can undergo nucleophilic additions (e.g., Grignard reagents), reductions, and reductive aminations.

The α-Methylene Group: Can be deprotonated to form an enolate, enabling aldol (B89426), Claisen, and Michael addition reactions.

The Aromatic Ring: Can be subject to further electrophilic aromatic substitution, although the existing methoxy group and carbonyl deactivation influence the regioselectivity.

By systematically applying a range of reaction partners to these sites, a large and structurally diverse library of compounds can be rapidly generated from a single, readily available starting material .

Optoelectronic Applications: Development of Light-Emitting Molecules

The conjugated system of this compound, combined with its functional handles, allows for its incorporation into larger molecules designed for optoelectronic applications. Research has focused on developing derivatives that exhibit strong fluorescence for use in organic light-emitting diodes (OLEDs) and chemical sensors [1, 2].

A common strategy involves a Knoevenagel condensation at the C2 position with a strong electron-accepting group (e.g., dicyanomethylene). This creates a molecule with an intramolecular charge-transfer (ICT) character. In such a "push-pull" system, the electron-donating methoxy group acts as the "push" component, while the indanone carbonyl and the added acceptor group form the "pull" component. Upon photoexcitation, charge is transferred from the donor to the acceptor part of the molecule, which often results in strong, solvatochromic fluorescence. By tuning the strength of the donor and acceptor groups, the emission color can be precisely controlled across the visible spectrum .

| Property | Value | Description |

|---|---|---|

| Derivative Structure | Product of Knoevenagel condensation with malononitrile | Creates a push-pull system for enhanced fluorescence. |

| Absorption Maximum (λabs) | ~420 nm | Wavelength of maximum light absorption, corresponding to the S0 → S1 transition. |

| Emission Maximum (λem) | ~530 nm (Green) | Wavelength of maximum fluorescence emission. |

| Fluorescence Quantum Yield (ΦF) | > 0.60 | High efficiency of converting absorbed photons into emitted light. |

Dynamic Systems: Design and Fabrication of Molecular Motors and Switches

One of the most advanced applications of indanone scaffolds is in the construction of light-driven rotary molecular motors. In these complex systems, which are inspired by biological motors, a molecule is designed to undergo controlled, unidirectional rotation around a central double bond when irradiated with light .

The indanone moiety, derived from a precursor like this compound, typically serves as the "stator"—the stationary part of the motor. It is connected via a sterically hindered carbon-carbon double bond to a "rotor" element. The rotation mechanism involves a four-step sequence:

Photochemical E-Z Isomerization: UV light irradiation causes a cis-trans isomerization around the central double bond, forcing the rotor to move relative to the stator.

Thermal Helix Inversion: A spontaneous, thermally driven step where the molecule relaxes into a more stable conformation.

Second Photochemical E-Z Isomerization: Irradiation at the same wavelength induces another isomerization.

Second Thermal Helix Inversion: A final thermal step completes the 360° rotation.

The 7-methoxy group plays a crucial role by fine-tuning the electronic properties of the stator. This modification alters the molecule's absorption spectrum, allowing the motor to be powered by a specific wavelength of light. It can also influence the energy barrier of the thermal helix inversion step, thereby controlling the speed of rotation .

Contribution to the Synthesis of Fine Chemicals

Beyond large, complex architectures, this compound is a valuable intermediate for the synthesis of fine chemicals—high-purity, single-substance compounds produced in smaller quantities for specialized applications, such as pharmaceuticals and agrochemicals. The compound's predictable reactivity allows for high-yield transformations into other useful building blocks .

Key transformations include:

Selective Ketone Reduction: The carbonyl group can be cleanly reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄), yielding 7-methoxy-2,3-dihydro-1H-inden-1-ol. This alcohol is a versatile intermediate for further functionalization.

Reductive Amination: Reaction with an amine (e.g., ammonia (B1221849) or a primary amine) in the presence of a reducing agent produces chiral or achiral indenylamines, which are common motifs in pharmacologically active molecules.

C-C Bond Formation: Wittig or Horner-Wadsworth-Emmons reactions convert the ketone into an exocyclic double bond, providing access to a wide range of substituted indene (B144670) derivatives.

These transformations demonstrate how this compound acts as a central hub, enabling access to a family of related fine chemicals through well-established and reliable synthetic protocols.

| Reaction Type | Reagent Example | Product Class | Application Area |

|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Indanols (e.g., 7-methoxy-2,3-dihydro-1H-inden-1-ol) | Chiral auxiliaries, pharmaceutical intermediates |

| Reductive Amination | Ammonia / H₂, Pd/C | Indanamines (e.g., 7-methoxy-2,3-dihydro-1H-inden-1-amine) | Scaffolds for bioactive compounds |

| Wittig Reaction | Phosphonium Ylide | Exocyclic Alkenes | Monomers for polymerization, materials science |

| Knoevenagel Condensation | Malononitrile | Methylene-indenones | Dyes, optoelectronic materials |

Emerging Research Directions and Challenges

Development of Novel Catalytic Systems for Indenone Synthesis

The synthesis of indenones, including 7-methoxy-1H-inden-1-one, has been profoundly advanced by the development of sophisticated catalytic systems. These modern methods offer improvements in efficiency, selectivity, and substrate scope over classical approaches like Friedel-Crafts acylation.

Transition-metal catalysis is at the forefront of this evolution. Various metals, including palladium (Pd), rhodium (Rh), cobalt (Co), and nickel (Ni), have been successfully employed to construct the indenone core via annulation reactions.

Palladium-Catalyzed Synthesis: Palladium catalysis has proven versatile for indenone synthesis. One notable strategy involves the carbonylation of o-bromoaryl iodides with alkynes, using molybdenum hexacarbonyl, Mo(CO)₆, as a solid carbon monoxide surrogate for enhanced safety and handling. core.ac.uk This ligand-free approach tolerates a wide array of functional groups. core.ac.uk Another Pd-catalyzed method is the Larock indenone synthesis, which utilizes ortho-halogenated benzaldehydes and alkynes. However, this method can have limitations regarding regioselectivity and the use of C-H activation strategies.

Rhodium-Catalyzed Synthesis: Rhodium catalysts are frequently used for indenone synthesis, often employing C-H activation strategies that avoid the need for pre-functionalized aromatic substrates. chemicalbook.in For instance, Rh(III)-catalyzed C-H activation and a multistep cascade reaction of benzimidates and alkenes have been developed to assemble diverse indenone scaffolds under mild conditions. chemicalbook.in Rhodium has also been used in carbonylative arylations of alkynes with arylboroxines under a CO atmosphere to produce both indanones and indenones. researchgate.net

Nickel-Catalyzed Synthesis: Nickel catalysis has emerged as a powerful tool for regioselective indenone synthesis. Highly effective nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonates with alkynes provide access to a wide range of indenones in high yields. smolecule.com This system operates through a redox-neutral arylation pathway. smolecule.com

Metal-Free and Alternative Syntheses: Beyond transition metals, other catalytic systems are being explored. A mechanochemical, solvent-free synthesis of indenones has been achieved through triflic anhydride (B1165640) (Tf₂O)-induced cyclization of aromatic carboxylic acids and alkynes at room temperature. psu.edu This method is noted for its high efficiency and scalability. psu.edu Additionally, a metal-free approach using carbon tetrabromide (CBr₄) and diethyl phosphonate (B1237965) has been reported for the synthesis of indenone derivatives from ortho-alkynylaryl ketones. vulcanchem.com

The table below summarizes key features of various catalytic systems for indenone synthesis.

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Pd/Mo(CO)₆ | Carbonylative Annulation | Ligand-free, uses solid CO source, good functional group tolerance. | core.ac.uk |

| Rh(III) | C-H Activation Cascade | Mild conditions, broad substrate scope, avoids pre-functionalization. | chemicalbook.in |

| Nickel | Larock Annulation | High yields, excellent regioselectivity, redox-neutral. | smolecule.com |

| Tf₂O | Mechanochemical Cyclization | Solvent-free, room temperature, high efficiency, scalable. | psu.edu |

| NbCl₅ | Friedel-Crafts Reaction | One-step synthesis from 3,3-dimethylacrylic acid and aromatic substrates. | Current time information in Chatham County, US. |

Exploration of New Reactivity Modes for this compound

While much research focuses on synthesizing the indenone core, exploring the subsequent reactivity of compounds like this compound is crucial for creating more complex molecules. Research in this area investigates derivatization and participation in novel cycloaddition and photochemical reactions.

Standard derivatizations of the indenone core are known. For the related 7-ethoxy-2,3-dihydro-1H-inden-1-one, the carbonyl group can undergo nucleophilic addition and condensation reactions. smolecule.com For this compound itself, demethylation of the methoxy (B1213986) group using reagents like boron tribromide has been reported. core.ac.uk The reactivity of similar structures, such as 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, includes substitution of the bromine atom and reduction of the carbonyl group.

More advanced reactivity modes are an active area of investigation, with cycloadditions being a prominent example. The 1,3-dipolar cycloaddition of azomethine ylides has been successfully applied to 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones to create novel and complex spiro-pyrrolothiazolyloxindoles. researchgate.net This highlights the potential of the indenone scaffold to act as a dipolarophile, although this specific reaction requires initial derivatization at the C2 position.

Photochemical reactions represent another frontier. Researchers have investigated the intramolecular ortho photocycloaddition of 7-alkenyloxy-1-indanones. acs.org However, these studies have revealed challenges; under the tested irradiation conditions (λ = 350 nm in methanol), 4-methoxy-substituted indanones were found to be unreactive and were recovered quantitatively. acs.org This lack of reactivity for methoxy-substituted variants under specific photochemical conditions points to a challenge in expanding the synthetic utility of this compound through these pathways and suggests that the electronic nature of substituents significantly influences its photochemical behavior.

Advanced Materials Incorporating Indenone Scaffolds

The rigid, planar structure of the indenone core makes it an attractive building block for advanced organic materials with novel electronic and photophysical properties. By extending the π-conjugation of the indenone system, researchers have developed new classes of materials for applications in organic electronics.

A key area of development is in the synthesis of indenofluorenes (IFs), which are polycyclic hydrocarbons with extended π-conjugation. acs.org These molecules are of tremendous interest for their potential use in optical and electronic devices, serving as alternatives to less stable acene-based systems. acs.org Indeno[2,1-c]fluorenes, for example, contain an antiaromatic as-indacene (B1234498) core and possess high electron affinities and broad absorption spectra extending into the near-IR region. fluorochem.co.uk These properties make them attractive as electron-accepting scaffolds for organic electronic devices. fluorochem.co.uk Single crystals of certain 6,12-diarylindeno[1,2-b]fluorenes have been used as the active layer in organic field-effect transistors (OFETs), where they exhibit ambipolar charge transport behavior. acs.org

Another class of materials derived from indenone precursors is truxenes. thieme-connect.de The triple condensation of indanone can lead to truxene (B166851) (C₂₇H₁₈), a heptacyclic hydrocarbon. thieme-connect.de Due to their structural, thermal, and optoelectronic properties, truxene and its derivatives are promising advanced materials for a range of applications, from liquid crystals to organic sensitizers in perovskite solar cells and as polymerization photocatalysts activated by visible light. thieme-connect.de

The table below outlines some advanced materials derived from indenone scaffolds and their potential applications.

| Material Class | Precursor Scaffold | Key Properties | Potential Applications | Reference(s) |

| Indenofluorenes (IFs) | Indenone | Extended π-conjugation, high electron affinity, ambipolar charge transport. | Organic Field-Effect Transistors (OFETs), Organic Semiconductors. | acs.org, fluorochem.co.uk |

| Truxenes | Indanone | Rigid C₃-symmetric core, thermal stability, optoelectronic properties. | Liquid Crystals, Perovskite Solar Cells, Photocatalysts. | thieme-connect.de |

Sustainable Synthesis and Green Chemistry Innovations for Indenone Derivatives

In line with the growing emphasis on environmental responsibility in chemical synthesis, significant efforts are being directed towards developing green and sustainable methods for producing indenone derivatives. These innovations focus on the 12 Principles of Green Chemistry, including waste prevention, atom economy, use of safer solvents, and energy efficiency. acs.orgresearchgate.net

One major advancement is the use of alternative reaction media and conditions to minimize the use of hazardous organic solvents. researchgate.net Researchers have developed an efficient, mild, and green method for synthesizing indeno[1,2-b]quinoxaline derivatives (from indanones) using β-cyclodextrin as a supramolecular catalyst in water at room temperature. This catalyst can be recovered and reused without a loss of activity. Similarly, rhodium-catalyzed syntheses of indanones have been developed using water as the sole solvent, providing a much more sustainable alternative to traditional organic solvents.

Another key green chemistry strategy is the reduction of energy consumption. Microwave-assisted synthesis has been applied to the intramolecular Friedel–Crafts acylation for producing 1-indanones, significantly reducing reaction times while maintaining good yields. Current time information in Chatham County, US. The development of mechanochemical, solvent-free synthesis methods, which proceed by grinding reactants together at room temperature, represents a pinnacle of green innovation in this area, eliminating the need for both solvents and heating. psu.edu

The use of renewable feedstocks is a cornerstone of green chemistry. researchgate.net Research has demonstrated the synthesis of a light-driven molecular motor starting from lignin, a component of non-edible wood biomass. The synthetic pathway involved the creation of a 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one intermediate, showcasing how complex functional molecules with indenone cores can be derived from sustainable sources. This approach aligns with the goal of transitioning away from fossil fuel-based starting materials.

These green innovations are not only environmentally beneficial but also often lead to more efficient and cost-effective chemical processes. acs.org

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for confirming the structure of 7-methoxy-1H-inden-1-one, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For example, ¹H NMR can identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons in the indenone core, while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons. Infrared (IR) spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹). Cross-validation with computational methods like density functional theory (DFT) optimizes spectral assignments .

- Data Presentation : Raw spectral data should be included in appendices, with processed data (e.g., coupling constants, integration values) in the main text for reproducibility .

Q. How can researchers design a synthesis protocol for this compound while ensuring purity and yield?

- Methodological Answer : Start with indenone derivatives and employ methoxylation via nucleophilic substitution or Friedel-Crafts alkylation. Monitor reaction progress using thin-layer chromatography (TLC). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using high-performance liquid chromatography (HPLC) or gas chromatography (GC). For new compounds, provide full characterization (NMR, HRMS, melting point) .

Q. What are the preliminary steps to assess the biological activity of this compound?

- Methodological Answer : Conduct antimicrobial assays (e.g., disk diffusion or microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs). For antifungal activity, test against C. albicans and A. niger. Report results with statistical significance (p < 0.05) and dose-response curves .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use Gaussian-03 or similar software with the B3LYP/6-31G(d,p) basis set to calculate HOMO-LUMO energies, molecular electrostatic potential (MEP), and global reactivity indices (electronegativity, chemical hardness). Compare theoretical results with experimental data (e.g., UV-Vis spectra) to validate electronic transitions .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Re-examine experimental conditions (e.g., solvent effects, temperature) and computational parameters (basis set selection, solvation models). For example, discrepancies in dipole moments may arise from neglecting solvent interactions in DFT. Use polarizable continuum models (PCM) for accuracy .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the methoxy or indenone positions. Test biological activity and correlate with electronic (HOMO-LUMO gap) or steric parameters (molar refractivity). Multivariate regression analysis identifies key contributors to activity .

Q. What ethical and methodological considerations apply when publishing contradictory results for this compound?